1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isobutyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of enaminones with hydrazines in the presence of a catalyst such as iodine . The reaction proceeds through a cascade mechanism, forming the pyrazole ring with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-isobutyl-3,5-dimethylpyrazole: Another pyrazole compound with an isobutyl group, similar to the target compound.
4-methyl-1H-pyrazole: A related compound with a single methyl substitution.
Uniqueness
1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structural complexity may confer distinct biological activities and chemical reactivity compared to simpler pyrazole derivatives. Its unique structure makes it a valuable compound for exploring new chemical and biological properties.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1,4-dimethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-10(2)7-18-9-12(6-15-18)5-14-13-11(3)8-17(4)16-13/h6,8-10H,5,7H2,1-4H3,(H,14,16) |
InChI Key |
YGLYDCBQABBTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)CC(C)C)C |
Origin of Product |
United States |
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